molecular formula C9H10BrFN2O B12108611 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12108611
M. Wt: 261.09 g/mol
InChI Key: AGTOHMOOXRGRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound. Its chemical formula is C10H11BrFNO, and its systematic IUPAC name is 2-(5-bromo-2-fluorophenyl)-N-methylacetamide . Let’s break down its structure:

  • The central acetamide group (CH3C(=O)NH2) provides the backbone.
  • The aromatic ring consists of a 5-bromo-2-fluorophenyl group attached to the amide nitrogen.
  • The methylamino (N-CH3) substituent enhances its biological activity.

Preparation Methods

Synthetic Routes

Several synthetic routes lead to the formation of this compound. Here are two common methods:

  • Amide Formation via Acylation

    • Starting material: 5-bromo-2-fluoroaniline
    • Reaction: Acylation of the amine group using acetyl chloride (CH3C(=O)Cl)
    • Conditions: Inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
    • Yield: Moderate to good
    • Mechanism: Nucleophilic acyl substitution
  • Direct Amidation

    • Starting material: 5-bromo-2-fluoroaniline and methylamine
    • Reaction: Condensation of the amine and carboxylic acid (acetic acid)
    • Conditions: Acidic or basic conditions
    • Yield: Moderate
    • Mechanism: Nucleophilic addition-elimination

Industrial Production

Industrial-scale production typically involves optimized versions of the above methods, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidation at the methyl group to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and strong bases.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures:

    2-Fluoroacetamide: Lacks the bromine substituent.

    2-Bromoacetamide: Lacks the fluorine substituent.

    N-Methylacetamide: Lacks the phenyl ring.

: J. Org. Chem. 2010, 75, 22, 7747–7750. : Tetrahedron Lett. 2015, 56, 1, 96–99.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

AGTOHMOOXRGRLT-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C=CC(=C1)Br)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.